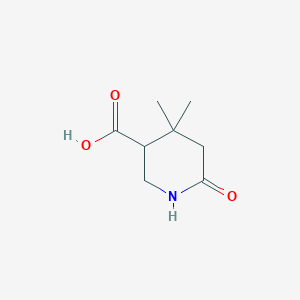

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid, also known as DOPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Reactive Intermediates in Peptide Synthesis

"4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" and its derivatives could play a crucial role in peptide synthesis. For example, reactive intermediates derived from urethane-protected amino acids have been studied, showcasing the importance of certain structures in the development of peptides. The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from such amino acids highlight the potential application in synthesizing complex peptides (Crisma et al., 1997).

Copper(I) Complexes for Solar Cells

Derivatives of "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" might find applications in renewable energy technologies, such as copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with ligands bearing carboxylic acid substituents show promise for incorporation into DSCs, indicating the compound's utility in materials science and solar energy conversion (Constable et al., 2009).

Esterification and Lactonization Applications

In organic synthesis, "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" might be relevant for esterification methods and the synthesis of large-ring lactones. A rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, successfully applied to the synthesis of large-ring lactones, demonstrates the versatility of related structures in synthetic organic chemistry (Inanaga et al., 1979).

Biochemical and Material Science Applications

The compound and its analogs might be useful in material science and biochemistry. For instance, nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids have been shown to be excellent β-turn and 310/α-helix inducers in peptides, serving as rigid electron spin resonance probes and fluorescence quenchers. This suggests potential applications in designing peptides for biochemical studies and material science applications (Toniolo et al., 1998).

Cytotoxic Activity in Medicinal Chemistry

Carboxamide derivatives of related structures have been synthesized and tested for cytotoxic activity against various cancer cell lines. This indicates the potential of "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" derivatives in the development of new anticancer agents, showcasing their importance in medicinal chemistry (Deady et al., 2003).

properties

IUPAC Name |

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTZZSUHIXEGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)

![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)

![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)